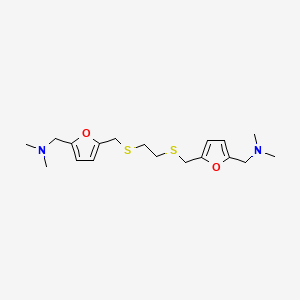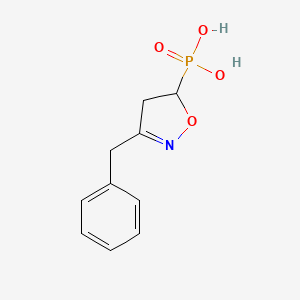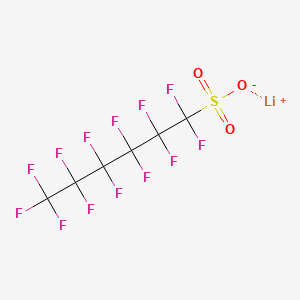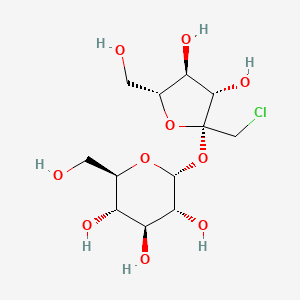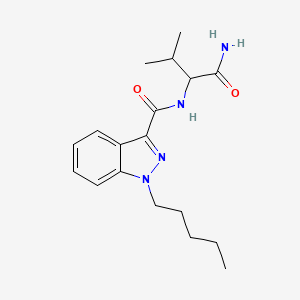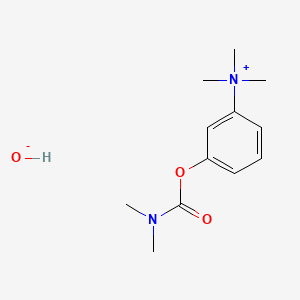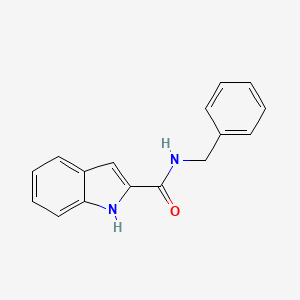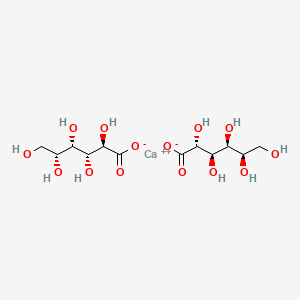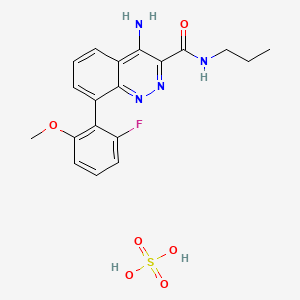
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.
Sulphonylation: Introduction of the sulphonyl group through sulphonyl chloride in the presence of a base.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Hydrolysis of the carboxamide group to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like hydroxide ions.
Hydrolysis Conditions: Acidic or basic conditions with water or alcohol as solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, and other biomolecules, modulating their activity. For example, the azo group can undergo reduction to form amines, which may interact with cellular components, leading to biological effects.
類似化合物との比較
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-benzamide
- N-(2,5-Dimethoxyphenyl)-acetamide
- N-(2,5-Dimethoxyphenyl)-isophthalamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-((5-((dimethylamino)sulphonyl)-2-hydroxyphenyl)azo)-3-hydroxynaphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various scientific fields.
特性
CAS番号 |
79135-84-5 |
|---|---|
分子式 |
C27H26N4O7S |
分子量 |
550.6 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-[[5-(dimethylsulfamoyl)-2-hydroxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H26N4O7S/c1-31(2)39(35,36)18-10-11-23(32)21(15-18)29-30-25-19-8-6-5-7-16(19)13-20(26(25)33)27(34)28-22-14-17(37-3)9-12-24(22)38-4/h5-15,32-33H,1-4H3,(H,28,34) |
InChIキー |
JKQICSNERNXKPZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


